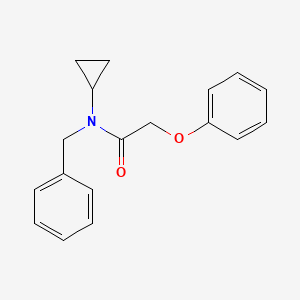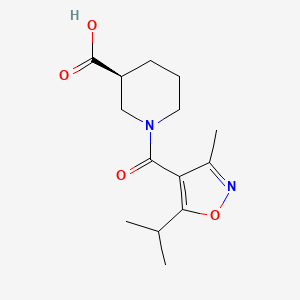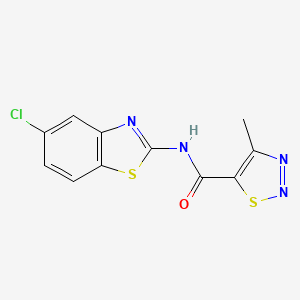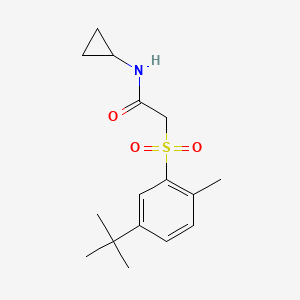
N-benzyl-N-cyclopropyl-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-cyclopropyl-2-phenoxyacetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenoxyacetic acid and is commonly used as a tool compound for studying the effects of GABA (gamma-aminobutyric acid) receptor antagonists on the central nervous system.
Mecanismo De Acción
N-benzyl-N-cyclopropyl-2-phenoxyacetamide acts as a competitive antagonist at the GABA receptor site, which leads to a decrease in the inhibitory effects of GABA on neuronal activity. This results in an increase in neuronal excitability, which can lead to the anticonvulsant and anxiolytic effects observed with N-benzyl-N-cyclopropyl-2-phenoxyacetamide administration.
Biochemical and Physiological Effects
N-benzyl-N-cyclopropyl-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anticonvulsant and anxiolytic effects, N-benzyl-N-cyclopropyl-2-phenoxyacetamide has also been shown to have sedative and muscle relaxant properties. These effects are likely due to the compound's ability to modulate GABA receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-benzyl-N-cyclopropyl-2-phenoxyacetamide in scientific research has several advantages. This compound is highly selective for GABA receptors and has a well-characterized mechanism of action, making it a valuable tool for studying the role of these receptors in various physiological processes. Additionally, N-benzyl-N-cyclopropyl-2-phenoxyacetamide has been shown to have a low toxicity profile in animal models, which makes it a safe compound to use in laboratory experiments.
However, there are also some limitations associated with the use of N-benzyl-N-cyclopropyl-2-phenoxyacetamide in scientific research. One of the main limitations is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models. Additionally, N-benzyl-N-cyclopropyl-2-phenoxyacetamide has a relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
Despite the limitations associated with the use of N-benzyl-N-cyclopropyl-2-phenoxyacetamide in scientific research, there are several future directions that could be explored to further our understanding of the compound's effects. One potential direction is to investigate the potential therapeutic applications of N-benzyl-N-cyclopropyl-2-phenoxyacetamide in the treatment of anxiety and seizure disorders. Additionally, further research could be conducted to better understand the pharmacokinetics and pharmacodynamics of N-benzyl-N-cyclopropyl-2-phenoxyacetamide in animal models, which could lead to the development of more effective dosing regimens. Overall, the continued study of N-benzyl-N-cyclopropyl-2-phenoxyacetamide has the potential to provide valuable insights into the role of GABA receptors in various physiological processes and could ultimately lead to the development of new therapies for a range of neurological disorders.
Métodos De Síntesis
The synthesis of N-benzyl-N-cyclopropyl-2-phenoxyacetamide can be achieved through a multi-step process that involves the reaction of phenoxyacetic acid with benzyl chloride and cyclopropylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
N-benzyl-N-cyclopropyl-2-phenoxyacetamide has been used extensively in scientific research due to its ability to selectively bind to GABA receptor sites in the brain. This compound has been shown to have potent anticonvulsant and anxiolytic effects, making it a valuable tool for studying the role of GABA receptors in these processes.
Propiedades
IUPAC Name |
N-benzyl-N-cyclopropyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(14-21-17-9-5-2-6-10-17)19(16-11-12-16)13-15-7-3-1-4-8-15/h1-10,16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOIHGFDYNZCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-cyclopropyl-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)
![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)


